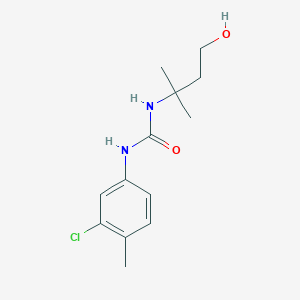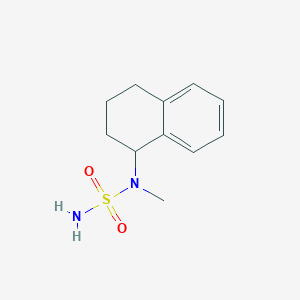
n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide typically involves the reaction of n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with sulfamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce different functional groups into the naphthalene ring system.
Aplicaciones Científicas De Investigación
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism by which n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved may include signal transduction mechanisms or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1,2,3,4-tetrahydro-1-naphthalenamine: Similar in structure but lacks the sulfamide group.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound with different functional groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but with different substituents
Uniqueness
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is unique due to the presence of both the naphthalene ring system and the sulfamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H16N2O2S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
1-[methyl(sulfamoyl)amino]-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H16N2O2S/c1-13(16(12,14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3,(H2,12,14,15) |
Clave InChI |
JGUWSODORNOSPG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCC2=CC=CC=C12)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


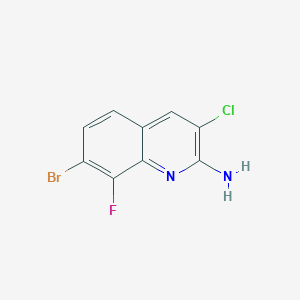
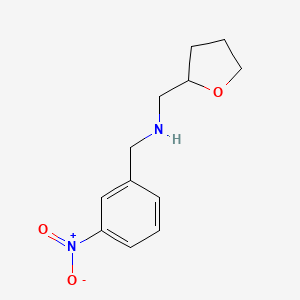
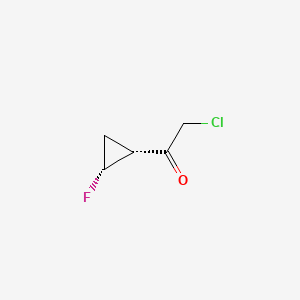
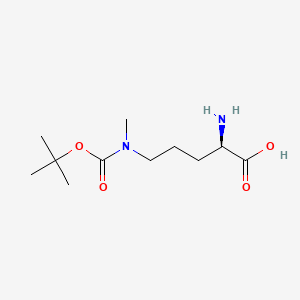
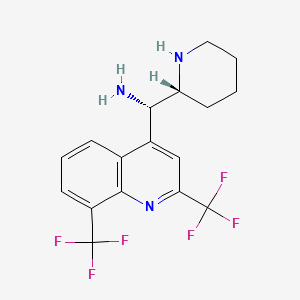
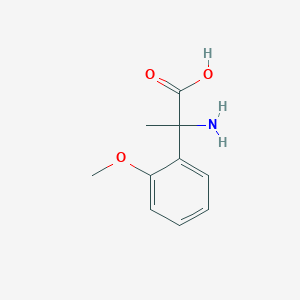
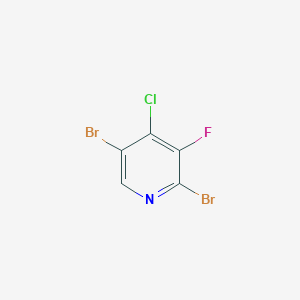
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
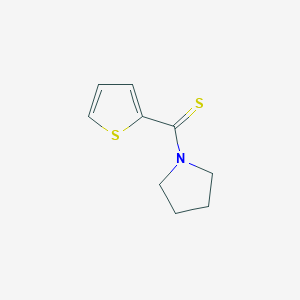
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)


